



# Technical Guide: 5-Aminoadamantan-2-ol Hydrochloride and Related Aminoadamantanols

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data, including the CAS number and a definitive IUPAC name for the specific isomer 5-Aminoadamantan-2-ol hydrochloride, is not readily available in the public domain. This guide provides information on the most closely related available compound, 5-(aminomethyl)adamantan-2-ol hydrochloride, and presents a broader overview of the synthesis and biological activities of other aminoadamantanol isomers to serve as a resource for researchers in this field.

# Identification of 5-(aminomethyl)adamantan-2-ol hydrochloride

The closest structurally named compound with available data is 5-(aminomethyl)adamantan-2ol hydrochloride.

Identifier	Value
CAS Number	1053170-70-9
IUPAC Name	5-(aminomethyl)adamantan-2-ol;hydrochloride
Molecular Formula	C11H20CINO
Molecular Weight	217.74 g/mol



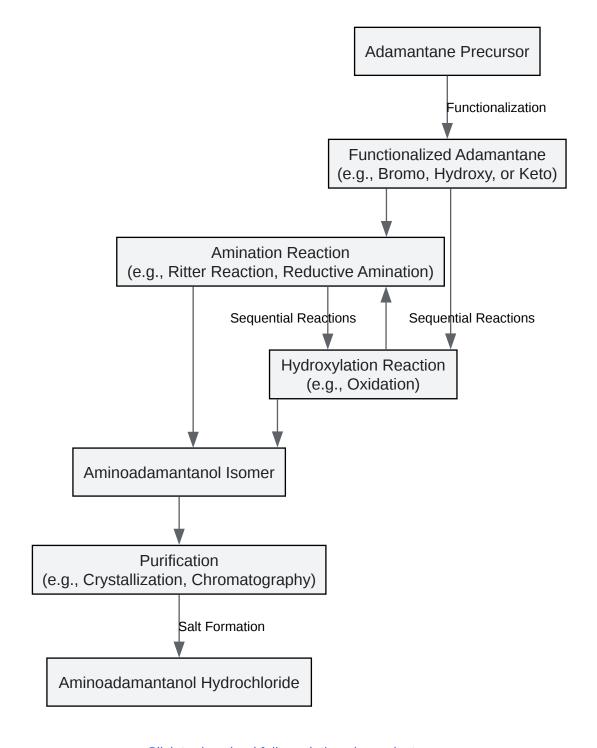
### Synthesis of Aminoadamantanols: An Overview

The synthesis of specific aminoadamantanol isomers can be challenging due to the need for regioselective functionalization of the rigid adamantane cage. Several general strategies have been employed to synthesize various aminoadamantanol derivatives.

A common approach involves the hydroxylation and amination of adamantane or its derivatives. For instance, the synthesis of 3-amino-1-adamantanol can be achieved through the oxidation of 1-aminoadamantane hydrochloride. Another strategy involves the Ritter reaction on an adamantane derivative, followed by hydrolysis to yield the amino group.

The following diagram illustrates a generalized synthetic workflow for producing aminoadamantanol derivatives from an adamantane precursor.





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Caption: Generalized workflow for the synthesis of Aminoadamantanols.

# Experimental Protocols for Aminoadamantanol Synthesis



Detailed experimental protocols are crucial for the successful synthesis of these complex molecules. Below are examples of methodologies cited for the synthesis of related aminoadamantane derivatives.

#### Synthesis of 1-Aminoadamantane Hydrochloride

A two-step procedure for the synthesis of 1-aminoadamantane hydrochloride (amantadine hydrochloride) has been described, starting from 1-bromoadamantane.[1]

- N-(1-adamantyl)formamide synthesis: 1-bromoadamantane is reacted with formamide at
  elevated temperatures (e.g., 140°C) for several hours. The reaction mixture is then cooled
  and poured into ice-water to precipitate the product, which is subsequently filtered, washed,
  and recrystallized.[1]
- Hydrolysis: The resulting N-(1-adamantyl)formamide is hydrolyzed using aqueous hydrochloric acid in ethanol to yield 1-aminoadamantane hydrochloride.[1]

#### **Synthesis of 3-Amino-1-adamantanol**

One reported method for the synthesis of 3-amino-1-adamantanol involves the oxidation of amantadine hydrochloride. The process uses a mixture of sulfuric acid and nitric acid, with boric acid as a catalyst, followed by extraction with ethanol. This method is reported to have a high overall yield of 95%.

## Physicochemical and Biological Data of Aminoadamantanol Derivatives

Quantitative data for various aminoadamantanol derivatives are summarized below. This data can be valuable for predicting the properties of uncharacterized isomers.



Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Biological Activity Notes
1- Aminoadama ntane hydrochloride	665-66-7	C10H18CIN	187.71	>300	Antiviral (Influenza A)
3-Amino-1- adamantanol	702-82-9	C10H17NO	167.25	265 (dec.)	Intermediate for vildagliptin
Rimantadine	13392-28-4	C12H21N	179.30	373-375	Antiviral (Influenza A)
Memantine	19982-08-2	C12H21N	179.30	292	NMDA receptor antagonist

### **Biological Activity and Signaling Pathways**

Adamantane derivatives are known for a wide range of biological activities, including antiviral, antibacterial, and effects on the central nervous system.[2][3] The lipophilic adamantane cage is thought to facilitate interaction with biological membranes and hydrophobic pockets of proteins.[2]

### **Antiviral Activity**

Amantadine and rimantadine, two well-known aminoadamantane derivatives, have been used as antiviral agents against the influenza A virus. Their mechanism of action involves the inhibition of the M2 proton channel of the virus, which is essential for viral uncoating and replication.

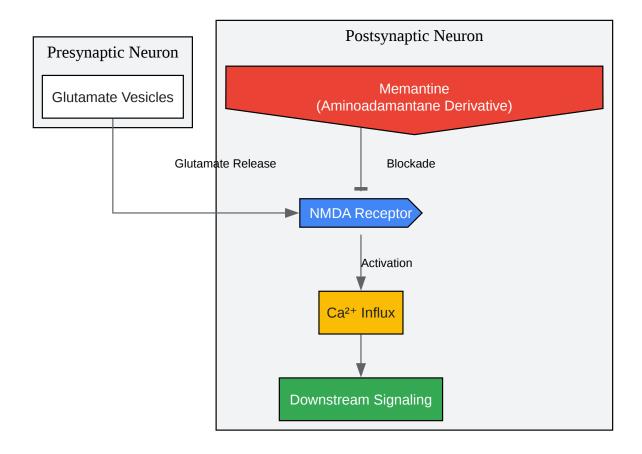
### **Neurological Activity**

Memantine, another aminoadamantane derivative, acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] By blocking NMDA receptors, memantine modulates glutamatergic neurotransmission and is used in the treatment of Alzheimer's disease.



Some adamantane derivatives have also been investigated for their analgesic properties through the inhibition of P2X7 receptor-evoked glutamate release.[4]

The following diagram illustrates a simplified representation of the NMDA receptor signaling pathway, a target for some aminoadamantane derivatives.



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Caption: Simplified NMDA receptor signaling and the inhibitory action of Memantine.

#### **Conclusion**

While specific technical data for 5-Aminoadamantan-2-ol hydrochloride remains elusive, this guide provides a comprehensive overview of closely related and isomeric compounds. The synthetic strategies, physicochemical properties, and biological activities of various aminoadamantanols discussed herein offer a valuable starting point for researchers interested



in the design, synthesis, and evaluation of novel adamantane derivatives for therapeutic applications. Further research is warranted to isolate and characterize the specific 5-amino-2-ol isomer to fully elucidate its chemical and biological profile.

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